molecular formula C15H11F3N2O5 B2774169 ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate CAS No. 338422-50-7

ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate

Katalognummer: B2774169
CAS-Nummer: 338422-50-7
Molekulargewicht: 356.257
InChI-Schlüssel: BMGQDIIYCKQCAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C15H11F3N2O5 and its molecular weight is 356.257. The purity is usually 95%.
BenchChem offers high-quality ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O5/c1-2-24-14(23)10-9-11(25-19-10)13(22)20(12(9)21)8-5-3-4-7(6-8)15(16,17)18/h3-6,9,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGQDIIYCKQCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate (CAS No. 338422-50-7) is a synthetic compound with a complex molecular structure characterized by its isoxazole and pyrrole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C15H11F3N2O5
  • Molecular Weight : 356.25 g/mol
  • Boiling Point : Predicted at 521.0 ± 60.0 °C
  • Density : 1.60 ± 0.1 g/cm³
  • pKa : -2.69 ± 0.40

Biological Activity Overview

Research indicates that compounds with isoxazole and pyrrole structures exhibit a range of biological activities including anti-inflammatory, analgesic, and anticancer properties. The specific biological activities of ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate are still being investigated but show promise in several areas:

1. Anti-inflammatory Activity

Studies have shown that derivatives of isoxazole can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. For instance, compounds similar to ethyl 4,6-dioxo derivatives have been noted for their ability to reduce inflammation in animal models by inhibiting prostaglandin synthesis .

2. Anticancer Potential

The compound may exhibit anticancer properties through mechanisms such as inducing apoptosis in cancer cells or inhibiting tumor angiogenesis. Research on related compounds has indicated that they can enhance the efficacy of existing chemotherapeutics by targeting DNA repair pathways .

3. Analgesic Effects

Isoxazole derivatives have been evaluated for their analgesic properties in various studies. The presence of specific substituents on the phenyl ring has been shown to influence the potency of these compounds as pain relievers .

Case Studies and Research Findings

StudyFindings
Habeeb et al., 2001Reported significant analgesic effects in isoxazoline derivatives with selective COX-2 inhibition.
Perrone et al., 2016Identified sub-micromolar selective COX-2 inhibitors among synthesized isoxazoles; potential for development as anti-inflammatory agents.
Recent ReviewsHighlighted the therapeutic potential of isoxazole derivatives in cancer treatment and inflammation modulation .

Q & A

Q. What are the common synthetic routes for preparing ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation reactions. A plausible route includes:
  • Step 1 : Formation of the pyrrolo-isoxazole core via cyclocondensation of substituted amines or hydrazines with ketone or ester precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 2 : Introduction of the trifluoromethylphenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, optimized for steric and electronic compatibility .
  • Step 3 : Final esterification using ethyl chloroformate or alcohol activation under mild acidic conditions to preserve labile functional groups .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute stereochemistry and confirm the fused pyrrolo-isoxazole framework (using SHELX software for refinement ).
  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to verify substituent positions (e.g., trifluoromethyl group at C3-phenyl) and detect diastereomeric impurities .
  • LC-MS/HPLC : Quantify purity (>95%) and monitor byproducts (e.g., unreacted intermediates) using C18 reverse-phase columns and acetonitrile/water gradients .

Q. What are the key physicochemical properties influencing its solubility and stability in biological assays?

  • Methodological Answer :
  • LogP : Predicted ~2.1 (trifluoromethyl group enhances lipophilicity), requiring DMSO or ethanol for dissolution in vitro .
  • Hydrolytic Stability : The ester moiety may degrade under basic conditions; stability assays in PBS (pH 7.4) at 37°C are recommended to assess half-life .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing racemization in the pyrrolo-isoxazole core?

  • Methodological Answer :
  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to control stereochemistry during cyclization .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) and improve yield (from 45% to 72%) by enhancing thermal efficiency in solvent-free conditions .
  • Catalytic Systems : Employ Lewis acids (e.g., Zn(OTf)3_3) to accelerate ring closure without epimerization .

Q. What experimental strategies resolve contradictions in reported biological activities of analogous pyrrolo-isoxazole derivatives?

  • Methodological Answer :
  • Functional Assays : Compare compound effects on neurotransmitter uptake (e.g., 3H^3\text{H}GABA or 3H^3\text{H}glutamate) in neuronal vs. glial cell models to identify cell-type-specific interactions .
  • Metabolite Profiling : Use LC-MS/MS to detect active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that may contribute to off-target effects .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with cyano) to isolate pharmacophore contributions .

Q. How can computational modeling predict binding interactions of this compound with potential biological targets (e.g., GABA transporters or kinases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to homology models of GABA transporter 1 (GAT1), focusing on the hydrophobic trifluoromethylphenyl group’s role in pocket occupancy .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability of the pyrrolo-isoxazole core in active sites .
  • Free Energy Calculations : Apply MM-PBSA to rank binding affinities against related targets (e.g., comparing with aprepitant derivatives ).

Q. What are the challenges in designing in vivo pharmacokinetic studies for this compound, given its structural complexity?

  • Methodological Answer :
  • Bioavailability : Address low oral absorption (predicted <20%) via formulation with cyclodextrins or lipid nanoparticles .
  • Tissue Distribution : Use radiolabeled 14C^{14}\text{C}-isotopologs to track accumulation in the CNS, leveraging autoradiography or PET imaging .
  • Metabolic Pathways : Identify cytochrome P450 isoforms (e.g., CYP3A4) responsible for ester hydrolysis using human liver microsomes + selective inhibitors .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :
  • Solvent Polarity : Re-evaluate solubility in buffered solutions with surfactants (e.g., Tween-80) vs. pure DMSO, as aggregation may artifactually reduce apparent solubility .
  • pH-Dependent Solubility : Test solubility gradients across pH 1–10 to identify optimal conditions for formulation .

Q. What experimental controls are essential to validate the compound’s specificity in enzyme inhibition assays?

  • Methodological Answer :
  • Negative Controls : Include structurally similar but inactive analogs (e.g., methyl ester derivatives) to rule out nonspecific inhibition .
  • Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays alongside enzymatic activity measurements .

Tables

Table 1 : Key Physicochemical Properties of the Compound

PropertyValue/DescriptionMethod/Reference
Molecular Weight355.27 g/molHRMS
LogP (Predicted)2.1ChemAxon
Aqueous Solubility (pH 7.4)12 µMShake-flask HPLC
Melting Point168–170°CDSC

Table 2 : Common Byproducts in Synthesis and Mitigation Strategies

ByproductSourceMitigation Strategy
Des-ethyl ester derivativeEster hydrolysis during workupUse anhydrous conditions
Racemic pyrrolo-isoxazoleEpimerization at C6aChiral HPLC purification

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.